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molecular formula C10H2F5NOS2 B8281313 2,3,4,5,6-Pentafluorobenzylidene rhodanine

2,3,4,5,6-Pentafluorobenzylidene rhodanine

Cat. No. B8281313
M. Wt: 311.3 g/mol
InChI Key: OMQMRJDKPQETSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05001163

Procedure details

78 g of 2,3,4,5,6-pentafluorobenzylidene rhodanine were added in small portions to a stirred solution of 68 g of NaOH in 300 ml of water. The resultant clear red solution was heated to 90° C. for one hour, cooled in ice, acidified with concentrated HCl, and the cream coloured solid which was produced was filtered and washed. The crude product (59 g) was purified by sublimation to give 4,5,6,7-tetrafluorobenzothiophen-2-carboxylic acid having a melting point of 200° C.
Quantity
78 g
Type
reactant
Reaction Step One
Name
Quantity
68 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[C:15]([F:16])=[C:14]([F:17])[C:13]([F:18])=[C:12]([F:19])[C:3]=1[CH:4]=[C:5]1[S:9]C(=S)N[C:6]1=[O:11].[OH-:20].[Na+].Cl>O>[F:19][C:12]1[C:3]2[CH:4]=[C:5]([C:6]([OH:20])=[O:11])[S:9][C:2]=2[C:15]([F:16])=[C:14]([F:17])[C:13]=1[F:18] |f:1.2|

Inputs

Step One
Name
Quantity
78 g
Type
reactant
Smiles
FC1=C(C=C2C(NC(S2)=S)=O)C(=C(C(=C1F)F)F)F
Name
Quantity
68 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
CUSTOM
Type
CUSTOM
Details
was produced
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
The crude product (59 g) was purified by sublimation

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=C(C2=C1C=C(S2)C(=O)O)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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